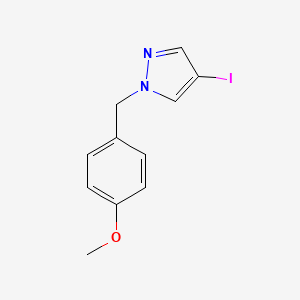

4-iodo-1-(4-methoxybenzyl)-1H-pyrazole

CAS No.: 905751-58-8

Cat. No.: VC2927970

Molecular Formula: C11H11IN2O

Molecular Weight: 314.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 905751-58-8 |

|---|---|

| Molecular Formula | C11H11IN2O |

| Molecular Weight | 314.12 g/mol |

| IUPAC Name | 4-iodo-1-[(4-methoxyphenyl)methyl]pyrazole |

| Standard InChI | InChI=1S/C11H11IN2O/c1-15-11-4-2-9(3-5-11)7-14-8-10(12)6-13-14/h2-6,8H,7H2,1H3 |

| Standard InChI Key | ZXNZREKRXQRZNP-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)CN2C=C(C=N2)I |

| Canonical SMILES | COC1=CC=C(C=C1)CN2C=C(C=N2)I |

Introduction

Chemical Identity and Fundamental Properties

4-Iodo-1-(4-methoxybenzyl)-1H-pyrazole is a heterocyclic organic compound characterized by a pyrazole core with an iodine substituent at the 4-position and a 4-methoxybenzyl group attached to the nitrogen at position 1. This structural arrangement confers specific chemical and physical properties that make it valuable in synthetic chemistry.

Basic Chemical Information

The compound is identified by the CAS registry number 905751-58-8 and possesses the molecular formula C11H11IN2O . With a molecular weight of 314.12 g/mol, it incorporates both aromatic and heterocyclic structural elements. The European Community (EC) Number associated with this compound is 825-214-9, providing an additional regulatory identifier .

Structural Identifiers

The compound can be represented through various chemical notation systems, facilitating its recognition across chemical databases and literature. The table below summarizes these key identifiers:

| Identifier Type | Value |

|---|---|

| IUPAC Name | 4-iodo-1-[(4-methoxyphenyl)methyl]pyrazole |

| CAS Number | 905751-58-8 |

| Molecular Formula | C11H11IN2O |

| Molecular Weight | 314.12 g/mol |

| Standard InChI | InChI=1S/C11H11IN2O/c1-15-11-4-2-9(3-5-11)7-14-8-10(12)6-13-14/h2-6,8H,7H2,1H3 |

| Standard InChIKey | ZXNZREKRXQRZNP-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)CN2C=C(C=N2)I |

Physical Properties and Characteristics

Understanding the physical properties of 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole is crucial for its handling, storage, and application in various synthetic processes.

Appearance and Physical State

While specific appearance data for 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole is limited in the provided search results, related iodopyrazole compounds typically present as crystalline solids. For instance, the structurally similar 1-methyl-4-iodo-1H-pyrazole appears as semitransparent crystals or crystalline needles with an off-white color .

Synthetic Applications and Chemical Reactivity

The structural features of 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole make it particularly valuable as a synthetic intermediate in organic chemistry.

Role as a Synthetic Intermediate

4-Iodo-1-(4-methoxybenzyl)-1H-pyrazole is primarily utilized as an intermediate in organic synthesis. The presence of the iodine substituent at the 4-position of the pyrazole ring is particularly significant, as it creates a reactive site for various transformations. This reactivity profile makes the compound a versatile precursor for the development of more complex molecular structures .

Coupling Reactions

| Quantity | Price (Cymit Quimica) |

|---|---|

| 100 mg | €29.00 |

| 1 g | €52.00 |

| 5 g | €129.00 |

| 10 g | €160.00 |

| 25 g | €322.00 |

This pricing information indicates the compound's specialized nature as a research chemical rather than a bulk industrial reagent .

Structural Comparison with Related Compounds

Comparing 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole with structurally similar compounds provides insights into its unique properties and applications.

Comparison with Other Iodopyrazoles

Several related iodopyrazole compounds exist with varying substituents on the pyrazole ring:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |

|---|---|---|---|

| 4-Iodo-1-(4-methoxybenzyl)-1H-pyrazole | C11H11IN2O | 314.12 | Reference compound |

| 1-Methyl-4-iodo-1H-pyrazole | C4H5IN2 | 208.00 | Simpler methyl group at N-1 position |

| Ethyl 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate | C14H15IN2O3 | 386.19 | Additional carboxylate group at position 3 |

| 1-Benzyl-4-iodo-1H-pyrazole | C10H9IN2 | 284.10 | Lacks methoxy group on benzyl substituent |

The presence of different substituents on these related compounds results in distinct physical properties and reactivity patterns . For instance, 1-methyl-4-iodo-1H-pyrazole has a documented melting point range of 61°C to 67°C , while the more complex derivatives would be expected to have different thermal profiles based on their additional functional groups.

Structure-Property Relationships

The varying substitution patterns among these related compounds influence key properties:

-

The methoxy group in 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole introduces electron-donating effects that can modify the electronic properties of the pyrazole ring

-

The benzyl substituent provides increased steric bulk compared to simpler alkyl groups

-

Additional functional groups, such as the carboxylate in ethyl 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate, create new reactive sites and opportunities for further transformations

Applications in Medicinal Chemistry and Drug Development

The pyrazole scaffold is prominent in medicinal chemistry, and iodinated derivatives like 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole offer specific advantages in this context.

Recent Developments and Research Trends

Research involving 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole and related compounds continues to evolve, with ongoing interest in expanding their synthetic applications.

Recent Database Updates

The compound's PubChem entry was modified as recently as April 5, 2025, suggesting continued scientific interest and possibly new data regarding its properties or applications . This recency indicates that the compound remains relevant in current chemical research.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume